N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-ylthio)-2,6-dimethylphenyl}thiazol-2-yl)isonicotinamide
CAS No.: 1438638-83-5
Cat. No.: VC0544432
Molecular Formula: C24H23N5O3S2
Molecular Weight: 493.6
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1438638-83-5 |
|---|---|
| Molecular Formula | C24H23N5O3S2 |
| Molecular Weight | 493.6 |
| IUPAC Name | N-[4-[4-[5-(2-methoxyethoxy)pyrazin-2-yl]sulfanyl-2,6-dimethylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C24H23N5O3S2/c1-15-10-18(34-21-13-26-20(12-27-21)32-9-8-31-3)11-16(2)22(15)19-14-33-24(28-19)29-23(30)17-4-6-25-7-5-17/h4-7,10-14H,8-9H2,1-3H3,(H,28,29,30) |
| Standard InChI Key | ICECVTFTHRPNOE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)SC4=NC=C(N=C4)OCCOC |
| Appearance | Solid powder |
Introduction
N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-ylthio)-2,6-dimethylphenyl}thiazol-2-yl)isonicotinamide is a complex organic compound with a molecular formula of C31H31N5O6S3 and a molecular weight of 665.8 g/mol . This compound features a unique structure characterized by multiple functional groups, including thiazole, isonicotinamide, and a pyrazine moiety. Its intricate arrangement allows for various interactions within biological systems, making it a subject of interest in pharmaceutical research.
Synthesis and Preparation
The synthesis of N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-ylthio)-2,6-dimethylphenyl}thiazol-2-yl)isonicotinamide typically involves multi-step organic synthesis techniques. Each step requires careful optimization of reaction conditions to ensure high yield and purity. The synthesis may involve the formation of the thiazole and pyrazine rings, followed by the attachment of the isonicotinamide group and the 2-methoxyethoxy side chain.
Potential Applications and Research Findings
This compound is of interest in pharmaceutical research due to its potential biological activities. Studies are focused on understanding its interactions with biological targets, which could provide insights into its therapeutic potential and safety profile. Potential areas of application include:
-
Pharmaceutical Research: Investigating its interactions with biological systems.
-
Therapeutic Potential: Exploring its use in various therapeutic areas based on its structural similarities to known active compounds.
| Compound Type | Structural Features | Unique Aspects |
|---|---|---|
| Aryl-substituted benzene compounds | Aryl groups and heterocycles | Often used in cancer therapy |
| Sodium channel inhibitors | Aromatic and heteroaromatic groups | Target voltage-gated sodium channels |
| Pyrazine derivatives | Features pyrazine rings | Known for antimicrobial properties |
Availability and Suppliers
N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-ylthio)-2,6-dimethylphenyl}thiazol-2-yl)isonicotinamide is available from several suppliers, including AstaTech and BLD Pharm, with a typical purity of 95% or higher . The lead time for delivery is usually less than one week.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume